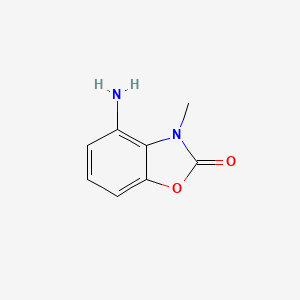4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
CAS No.: 99584-80-2
Cat. No.: VC5379823
Molecular Formula: C8H8N2O2
Molecular Weight: 164.164
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99584-80-2 |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.164 |
| IUPAC Name | 4-amino-3-methyl-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C8H8N2O2/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,9H2,1H3 |
| Standard InChI Key | QLFYBORVPBFYNT-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=C2OC1=O)N |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound’s IUPAC name is 4-amino-3-methyl-1,3-benzoxazol-2-one, and its CAS registry number is 99584-80-2. Key structural features include:
-
A benzoxazolone core ().
-
A methyl group at the 3-position ().
-
An amino group at the 4-position ().
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.16 g/mol |
| Melting Point | Not fully characterized |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coeff.) | ~1.39 (predicted) |
The amino and methyl substituents enhance its polarity, influencing interactions with biological targets .
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves cyclization reactions. One validated method includes:
Route 1: Cyclization of 2-Amino-4-methylphenol
-
Starting Material: 2-Amino-4-methylphenol reacts with urea or phosgene.
-
Conditions:
-
Yield: ~70–85% after recrystallization.
Route 2: Functionalization of Preformed Benzoxazolones
-
Bromination or amination of 3-methyl-1,3-benzoxazol-2-one precursors, followed by substitution reactions .
Table 2: Key Synthetic Methods
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Urea cyclization | DMF, 60°C, 3h | 85% |
| Phosgene cyclization | , HCl, RT | 78% |
Biological Activities
Anti-Inflammatory and Analgesic Effects
Related benzoxazolones, such as 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone, show significant anti-inflammatory (carrageenin-induced edema) and analgesic (hot plate test) properties .
Enzyme Modulation
-
Acid Ceramidase Inhibition: Benzoxazolone carboxamides (e.g., 22m) reduce toxic sphingolipids in lysosomal storage diseases .
-
Cyclooxygenase (COX) Interaction: Potential COX-2 selectivity, reducing gastrointestinal toxicity .
Applications in Medicinal Chemistry
Drug Development
-
Privileged Scaffold: The benzoxazolone core is utilized in designing kinase inhibitors, antimicrobials, and anticancer agents .
-
Lead Optimization: Modifications at the 4-amino and 3-methyl positions improve solubility and metabolic stability .
Table 3: Comparative Bioactivity of Benzoxazolone Derivatives
| Compound | Activity (IC₅₀/EC₅₀) | Target |
|---|---|---|
| 4-Amino-3-methyl-BOA | Under investigation | COX-2, DNA gyrase |
| 22m (Analog) | 90 mg/kg (Gaucher’s disease) | Acid ceramidase |
| 3e (Analog) | 25 μg/mL (Analgesic) | COX-2 |
Characterization and Analytical Data
Spectroscopic Profiles
-
IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), 1770 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N).
-
NMR Spectroscopy:
-
: δ 2.1 ppm (3H, -CH₃), δ 6.8–7.2 ppm (aromatic H), δ 4.9 ppm (NH₂).
-
: δ 154 ppm (C=O), δ 110–130 ppm (aromatic C).
-
Stability and Degradation
Future Directions and Challenges
Research Gaps
-
In Vivo Studies: Limited pharmacokinetic and toxicity data.
-
Target Identification: Mechanistic studies to elucidate molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume